molecular formula C14H16N2O5 B10756441 4-[4-(2,5-Dioxo-pyrrolidin-1-YL)-phenylamino]-4-hydroxy-butyric acid

4-[4-(2,5-Dioxo-pyrrolidin-1-YL)-phenylamino]-4-hydroxy-butyric acid

Cat. No.: B10756441
M. Wt: 292.29 g/mol
InChI Key: SUETUOGYOWOLNJ-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID typically involves the following steps:

    Dissolution: Dissolve 2,5-dioxopyrrolidine and 4-aminobenzoic acid in a suitable solvent.

    Coupling Reaction: Add a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.

    Isolation and Purification: Isolate the intermediate formed and purify it by column chromatography.

    Reduction: Reduce the purified intermediate using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent.

    Final Product Isolation: Isolate and purify the final product by column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups in the pyrrolidinyl moiety can be reduced to form hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID has several scientific research applications :

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

(4S)-4-[4-(2,5-dioxopyrrolidin-1-yl)anilino]-4-hydroxybutanoic acid

InChI

InChI=1S/C14H16N2O5/c17-11(5-8-14(20)21)15-9-1-3-10(4-2-9)16-12(18)6-7-13(16)19/h1-4,11,15,17H,5-8H2,(H,20,21)/t11-/m0/s1

InChI Key

SUETUOGYOWOLNJ-NSHDSACASA-N

Isomeric SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)N[C@H](CCC(=O)O)O

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)NC(CCC(=O)O)O

Origin of Product

United States

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